![molecular formula C18H23N5O2 B2802072 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2309751-98-0](/img/structure/B2802072.png)
4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the cyclopropyl group, and the incorporation of the piperidine and pyrazole moieties. Common reagents and catalysts used in these reactions may include organic solvents, acids, bases, and transition metal catalysts. The reaction conditions often require precise control of temperature, pressure, and pH to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial production to minimize hazards and waste.
Análisis De Reacciones Químicas
Types of Reactions
The compound “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds with the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new materials with specific properties.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or a modulator of biological pathways. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into cellular processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could act as a drug candidate for treating various diseases by targeting specific molecular pathways.
Industry
In industry, the compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can enhance the performance and efficiency of industrial products.
Mecanismo De Acción
The mechanism of action of “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s binding to these targets can modulate their activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pyrimidine derivatives, piperidine-containing molecules, and pyrazole-based compounds. Examples include:
- Pyrimidine analogs with different substituents.
- Piperidine derivatives with varying functional groups.
- Pyrazole compounds with diverse chemical modifications.
Uniqueness
The uniqueness of “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” lies in its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-7-6-15(21-22)18(24)23-8-4-13(5-9-23)11-25-17-10-16(14-2-3-14)19-12-20-17/h6-7,10,12-14H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVICSHRQUZEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801989.png)

![[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2801993.png)
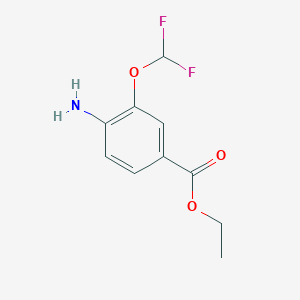
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)
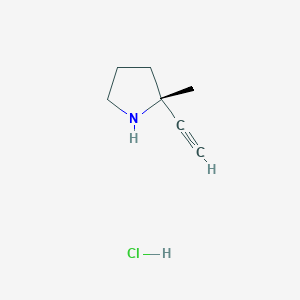
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/new.no-structure.jpg)
![rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B2802005.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[1-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2802006.png)
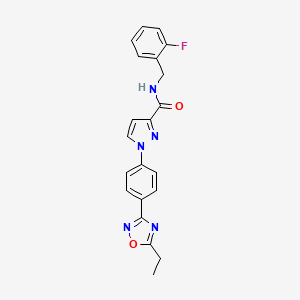
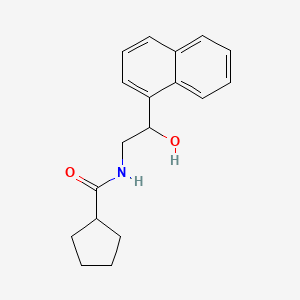

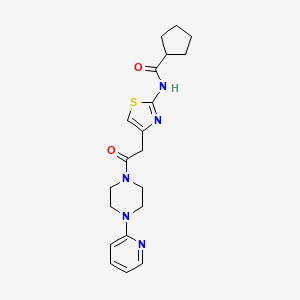
![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)
